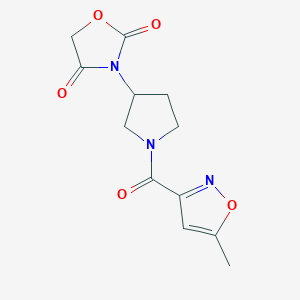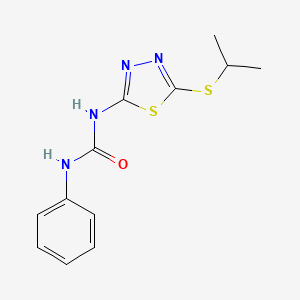
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208076-97-4 . It has a molecular weight of 287.54 and its IUPAC name is 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is1S/C7H5BrClFO2S/c1-4-2-5 (8)6 (10)3-7 (4)13 (9,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Activating Hydroxyl Groups
Benzenesulfonyl chlorides, like 4-fluorobenzenesulfonyl chloride, are utilized for activating hydroxyl groups on polymeric carriers, facilitating the covalent attachment of biologicals to solid supports such as polystyrene microspheres and cellulose rods. This activation enhances the functionality of supports in biomedical applications, including bioselective separation processes (Y. A. Chang et al., 1992).
Novel Synthesis Methods
Innovative synthetic routes have been developed using halogenated benzenesulfonyl chlorides, such as the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in preparing key intermediates for pesticide production. These methods highlight the role of halogenated benzenesulfonyl chlorides in facilitating complex organic reactions and producing commercially significant compounds (Xiao-hua Du et al., 2005).
Fluorination Techniques
Research on the fluorination of aromatic compounds using N-fluorobenzenesulfonimide demonstrates the utility of benzenesulfonyl chlorides in modifying the electronic properties of aromatic systems. This process is crucial for developing compounds with specific reactivities and properties, useful in various chemical industries (Julie M. Hatfield et al., 2013).
Catalysis and Arylation
Halogenated benzenesulfonyl chlorides are also employed in catalytic processes, such as Pd-catalyzed desulfitative arylation, enabling the synthesis of bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The ability to conduct these reactions without cleaving C–Halogen bonds broadens the scope for synthesizing structurally diverse compounds (Aymen Skhiri et al., 2015).
Sensing and Detection
Benzenesulfonyl chlorides are integral in developing chemodosimeters for sensitive detection of specific anions or molecules in aqueous solutions. This application is critical for environmental monitoring, clinical diagnostics, and chemical analysis, exemplified by the use of 2,4-dinitrobenzenesulfonyl-fluorescein for detecting sulfide anion (Xiao-Feng Yang et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond. This can lead to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
The compound’s reactivity suggests it could participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on the biological context .
Result of Action
Given its reactivity, the compound could potentially modify various biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability . .
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPJHQMSGQUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)



![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)

